REACTION_CXSMILES
|
C[O:2][P:3]([CH2:7][NH:8][CH:9]([CH2:22][C:23]1[CH:28]=[CH:27][C:26]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)=[CH:25][CH:24]=1)[C:10]([NH:12][CH2:13][CH2:14][C:15]([O:17]C(C)(C)C)=[O:16])=[O:11])([O:5]C)=[O:4]>Br>[P:3]([CH2:7][NH:8][CH:9]([CH2:22][C:23]1[CH:24]=[CH:25][C:26]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)=[CH:27][CH:28]=1)[C:10]([NH:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16])=[O:11])([OH:5])([OH:4])=[O:2]
|
Name
|
t-butyl N-[2-(dimethylphosphonomethylamino)-3-(4-biphenylyl)-propionyl]-3-aminopropionate
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
COP(=O)(OC)CNC(C(=O)NCCC(=O)OC(C)(C)C)CC1=CC=C(C=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After concentration to about 1/10 volume, ether (40 mL)
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
FILTRATION
|
Details
|
the solid filtered
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(O)(O)CNC(C(=O)NCCC(=O)O)CC1=CC=C(C=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |